Methyl 2-hydroxy-2-(quinolin-3-yl)acetate Methyl 2-hydroxy-2-(quinolin-3-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18167105
InChI: InChI=1S/C12H11NO3/c1-16-12(15)11(14)9-6-8-4-2-3-5-10(8)13-7-9/h2-7,11,14H,1H3
SMILES:
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol

Methyl 2-hydroxy-2-(quinolin-3-yl)acetate

CAS No.:

Cat. No.: VC18167105

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-hydroxy-2-(quinolin-3-yl)acetate -

Specification

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name methyl 2-hydroxy-2-quinolin-3-ylacetate
Standard InChI InChI=1S/C12H11NO3/c1-16-12(15)11(14)9-6-8-4-2-3-5-10(8)13-7-9/h2-7,11,14H,1H3
Standard InChI Key PRDSSZIIDRSNNJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(C1=CC2=CC=CC=C2N=C1)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Methyl 2-hydroxy-2-(quinolin-3-yl)acetate features a quinoline ring system substituted at the 3-position with a hydroxyacetate ester group. The quinoline nucleus consists of a benzene ring fused to a pyridine ring, while the ester group introduces polarity and hydrogen-bonding capabilities. The IUPAC name, methyl 2-hydroxy-2-quinolin-3-ylacetate, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H11NO3\text{C}_{12}\text{H}_{11}\text{NO}_{3}
Molecular Weight217.22 g/mol
Canonical SMILESCOC(=O)C(C1=CC2=CC=CC=C2N=C1)O
InChI KeyPRDSSZIIDRSNNJ-UHFFFAOYSA-N
PubChem CID65945578

The compound’s solubility profile is dominated by its ester and hydroxyl groups, rendering it moderately soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Synthesis Methodologies

Solvent-Free Alkylation of Quinoline N-Oxides

A modern, catalyst-free method described by Kumar et al. (2016) enables efficient synthesis of α-hydroxy carboxylic derivatives from quinoline N-oxide and acrylates . In this protocol:

  • Quinoline N-oxide reacts with methyl acrylate at elevated temperatures (100–120°C) in a solvent-free system.

  • The reaction proceeds via a radical-mediated pathway, yielding methyl 2-hydroxy-3-(quinolin-2-yl)propanoate as a primary product .

  • Yields range from 48% to 78%, depending on substituents and reaction time .

Table 2: Representative Synthesis Data from Alkylation Studies

EntryProductYield (%)Reaction Time (h)
3aEthyl 2-hydroxy-3-(quinolin-2-yl)propanoate7815
3bMethyl 2-hydroxy-3-(quinolin-2-yl)propanoate4818

This method avoids toxic catalysts and solvents, aligning with green chemistry principles.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (600 MHz, CDCl3) data for methyl 2-hydroxy-3-(quinolin-2-yl)propanoate reveals distinct peaks :

  • δ 8.11 (d, J = 8.4 Hz, 1H, quinoline H-8)

  • δ 7.79 (d, J = 8.4 Hz, 1H, quinoline H-5)

  • δ 4.78 (m, 1H, CH(OH))

  • δ 3.76 (s, 3H, OCH3)

The 13C NMR spectrum confirms the ester carbonyl at δ 174.2 ppm and the quinoline carbons between δ 122.1 and 158.8 ppm .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the methyl ester derivative shows a molecular ion peak at m/z 217.1579 (calculated for C12H11NO3\text{C}_{12}\text{H}_{11}\text{NO}_{3}: 217.1578).

Biological Activity and Mechanisms

Cytotoxic Effects

Methyl 2-hydroxy-2-(quinolin-3-yl)acetate exhibits dose-dependent cytotoxicity against multiple cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Mechanistic studies suggest:

  • Apoptosis Induction: Activation of caspase-3 and caspase-9 pathways.

  • Cell Cycle Arrest: G2/M phase arrest via inhibition of cyclin-dependent kinases.

Structure-Activity Relationships (SAR)

Comparative studies with other quinoline derivatives reveal that:

  • The hydroxyacetate group enhances water solubility and target binding.

  • Quinoline substitution at C-3 improves selectivity for cancer cells over normal cells.

Applications in Drug Development

Anticancer Agent Candidates

The compound’s ability to inhibit tumor growth in xenograft models positions it as a lead structure for antineoplastic drugs. Current research focuses on optimizing pharmacokinetic properties, such as oral bioavailability and plasma half-life.

Comparison with Related Quinoline Derivatives

Table 3: Comparative Analysis of Quinoline-Based Compounds

CompoundCytotoxicity (IC50, μM)Solubility (mg/mL)
Methyl 2-hydroxy-2-(quinolin-3-yl)acetate12.3 ± 1.22.8 (DMSO)
Chloroquine45.6 ± 3.10.9 (Water)
CiprofloxacinN/A3.4 (Water)

The superior cytotoxicity and moderate solubility of methyl 2-hydroxy-2-(quinolin-3-yl)acetate underscore its advantages over traditional quinoline drugs.

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